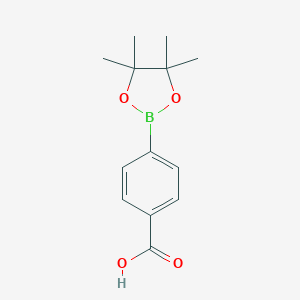

4-Carboxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDKBQIEOBXLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370401 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180516-87-4 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Carboxyphenylboronic Acid Pinacol Ester (CAS: 180516-87-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Carboxyphenylboronic acid pinacol ester, a versatile building block in organic synthesis, particularly relevant to medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and a key application, its spectroscopic characterization, and its role in the synthesis of inhibitors targeting critical signaling pathways.

Core Compound Properties

This compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a white to off-white crystalline solid.[1] Its structure features a stable pinacol boronic ester and a carboxylic acid functional group on a phenyl ring, making it a valuable bifunctional reagent in organic synthesis.

Chemical and Physical Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 180516-87-4 | [2][3] |

| Molecular Formula | C₁₃H₁₇BO₄ | [2][3] |

| Molecular Weight | 248.08 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 228-231 °C (lit.) | [2] |

| Boiling Point (Predicted) | 379.7 ± 25.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | |

| Solubility | Insoluble in water. Soluble in DMSO and other organic solvents like alcohol, ether, and chlorinated methane. | [5] |

| pKa (Predicted) | 4.09 ± 0.10 |

Safety and Handling

This compound is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[2] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-Carboxyphenylboronic acid and pinacol via an esterification reaction.

Reaction Scheme:

Synthesis of this compound.

Materials:

-

4-Carboxyphenylboronic acid

-

Pinacol

-

Toluene

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Suspend 4-Carboxyphenylboronic acid (10.0 g, 60.3 mmol) in 100 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap.

-

Add pinacol (7.1 g, 60.3 mmol) to the suspension.

-

Heat the reaction mixture to reflux. The mixture will become homogeneous upon heating.

-

Continue refluxing for 2 hours, collecting the water generated in the Dean-Stark trap.

-

After 2 hours, allow the reaction to cool and stand overnight.

-

Collect the resulting white needles by filtration.

-

Rinse the collected solid with toluene.

-

Dry the product under vacuum to yield 4-(4,4,5,5-tetramethyl-[1][4][6]dioxaborolan-2-yl)-benzoic acid (12.2 g, 81% yield).

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound. This example details the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole, which serves as a template.[7]

Reaction Scheme:

General Suzuki-Miyaura Cross-Coupling Reaction.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Add the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).

-

Purge the reaction vessel with an inert gas (Nitrogen or Argon).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

The structural identity and purity of this compound are confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 1.33 (s, 12H), 6.89 (d, J = 8.0 Hz, 2H), 7.75 (d, J = 8.0 Hz, 2H), 7.82 (s, 3H)[7] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 24.9 (4C), 55.2, 83.6 (2C), 113.4 (2C), 136.6 (2C), 162.3[7] |

| IR (neat) | 2978, 2933, 2839, 2526, 1724, 1605, 1570 cm⁻¹[7] |

| Mass Spec. (FD-MS) | m/z = 248 (M⁺) |

Applications in Drug Discovery and Signaling Pathways

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The phenylboronic acid motif is frequently utilized in medicinal chemistry to construct complex molecules that can interact with specific biological targets.

Role as a Precursor to Kinase Inhibitors

Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The Suzuki-Miyaura cross-coupling reaction, for which this compound is a key reagent, is extensively used to synthesize the core scaffolds of many kinase inhibitors.

Workflow for Kinase Inhibitor Synthesis.

Targeting Key Signaling Pathways

Derivatives synthesized using this compound have been implicated in the inhibition of several critical inflammatory and stress-response signaling pathways.

-

p38 MAP Kinase Pathway: This pathway is central to the production of pro-inflammatory cytokines like TNF-α and IL-1. Inhibitors of p38 MAP kinase, often synthesized using phenylboronic acid derivatives, are investigated for treating inflammatory diseases such as rheumatoid arthritis.[1][8][9]

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. Novel JNK inhibitors have been designed and synthesized, with the 4-quinolone scaffold being a key structural motif accessible through Suzuki coupling.[4][6][10]

-

IKK-β/NF-κB Pathway: The IκB kinase β (IKK-β) is a crucial component in the activation of the NF-κB signaling pathway, a master regulator of inflammation and immunity. The development of IKK-β inhibitors is a significant area of research for anti-inflammatory and anti-cancer therapies.[11][12][13][14][15]

-

TAK1 Signaling: TGF-β-activated kinase 1 (TAK1) is a key mediator in both TGF-β and Toll-like receptor (TLR) signaling, playing a role in fibrosis and inflammation. Selective TAK1 inhibitors are being explored for conditions like systemic sclerosis.[16][17][18]

Overview of Targeted Signaling Pathways.

Conclusion

This compound (CAS: 180516-87-4) is a highly valuable and versatile reagent in modern organic and medicinal chemistry. Its stability, bifunctional nature, and utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an essential building block for the synthesis of complex organic molecules. For researchers and professionals in drug development, this compound provides a reliable starting point for the creation of novel therapeutics, particularly inhibitors of key kinase signaling pathways involved in inflammation, cancer, and other diseases. The detailed data and protocols provided in this guide are intended to facilitate its effective use in the laboratory and accelerate the discovery of new and improved medicines.

References

- 1. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-羧基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design and synthesis of novel JNK inhibitors targeting liver pyruvate kinase for the treatment of non-alcoholic fatty liver disease and hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 97% | Fisher Scientific [fishersci.ca]

- 6. Discovery of a novel series of 4-quinolone JNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Novel IKK inhibitors: beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of TAK-756, A Potent TAK1 Inhibitor for the Treatment of Osteoarthritis through Intra-Articular Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Carboxyphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of 4-Carboxyphenylboronic acid pinacol ester. This versatile biochemical reagent is a cornerstone in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science.

Core Physicochemical Properties

This compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a white to off-white crystalline solid at room temperature.[1][2][3] Its pinacol ester group enhances stability compared to the free boronic acid, making it more suitable for storage and a wide range of synthetic applications.[1]

The fundamental physicochemical data for this compound are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 180516-87-4 | [4] |

| Molecular Formula | C₁₃H₁₇BO₄ | [4][5] |

| Molecular Weight | 248.08 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3] |

| Melting Point | 228-231 °C (lit.) | [4][5][7][8] |

| Boiling Point | 379.7 ± 25.0 °C (Predicted) | [5][8] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [5][7] |

| pKa | 4.09 ± 0.10 (Predicted) | [5] |

| Water Solubility | Insoluble | [5][7][9] |

| Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO), alcohol, ether, and chlorinated methane.[3][7] |

Spectral Data

Spectroscopic analysis is crucial for the verification of the compound's identity and purity. The following table summarizes key spectral data.

| Spectroscopy | Data |

| ¹H NMR | (500 MHz, CDCl₃) δ 1.33 (s, 12H), 7.82 (s, 3H), 6.89 (d, J = 8.0 Hz, 2H), 7.75 (d, J = 8.0 Hz, 2H).[5] |

| ¹³C NMR | (125 MHz, CDCl₃) δ 24.9 (4C), 55.2, 83.6 (2C), 113.4 (2C), 136.6 (2C), 162.3.[5] |

| Infrared (IR) | (pure samples) 2978, 2933, 2839, 2526, 1724, 1605, 1570 cm⁻¹.[5] |

Key Applications in Synthesis

This compound is a vital building block in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: It is a key substrate in Suzuki-Miyaura coupling reactions for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.[1]

-

Material Science: The compound is used to crosslink polymers like epoxidized natural rubber (ENR) to silica.[3][10]

-

Biochemical Reagents: It serves as a starting material for more complex molecules used in life science research, such as N-(2-acryloylamino-ethyl)-4-(4,4,5,5-tetramethyl-[4][7][11]dioxaborolan-2-yl)-benzamide (AEBB).[3][10]

-

Radiolabeling: It is employed in the development of transition metal-mediated reactions for preparing radiolabeled compounds for molecular imaging.[5][9]

The following diagram illustrates the logical workflow of its primary application in a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Synthesis via Esterification

The synthesis of this compound typically involves the esterification of 4-carboxyphenylboronic acid with pinacol.[1]

-

Reagents & Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 4-carboxyphenylboronic acid and 1.0 equivalent of pinacol.

-

Solvent & Catalyst: Add a suitable solvent capable of azeotropic water removal (e.g., toluene). Introduce an acidic catalyst.

-

Dehydration: To drive the reaction equilibrium towards the product, include a dehydrating agent, such as anhydrous magnesium sulfate, or use a Dean-Stark apparatus to remove water.[1]

-

Reaction: Stir the mixture at a suitable temperature (e.g., reflux) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture. If solids are present, filter them off. The filtrate is then typically washed with water or a saturated saline solution.

-

Isolation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]

Purification by Column Chromatography

The crude product is often purified by silica gel column chromatography.[5]

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a chromatography column to create a packed bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system, such as a hexane-ethyl acetate mixture (e.g., 98:2 ratio), gradually increasing polarity if necessary.[5]

-

Fraction Collection: Collect the fractions as they elute from the column.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]

Characterization Techniques

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small sample of the crystalline solid is packed into a capillary tube and heated slowly. The range from the first liquid droplet to complete melting is recorded.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the resulting spectra are analyzed to confirm the molecular structure.[5]

-

FTIR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. This analysis identifies the functional groups present in the molecule by their characteristic vibrational frequencies.[6]

Safety and Handling

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[7][8]

-

Precautions: Avoid contact with skin and eyes.[7] When handling, wear suitable protective clothing, gloves, and safety glasses.[7] Ensure work is conducted in a well-ventilated area.[7]

-

Incompatibilities: It is incompatible with strong acids and strong oxidizing agents.[1]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[5] Recommended storage temperatures are room temperature or refrigerated (+4°C).[5][8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-カルボキシルフェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Carboxylphenylboronic acid pinacol ester | 180516-87-4 [chemicalbook.com]

- 6. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | C13H17BO4 | CID 2734621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. CAS#:180516-87-4 | this compound | Chemsrc [chemsrc.com]

- 9. 4-Carboxybenzeneboronic acid pinacol ester, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. This compound | Genome Context [genomecontext.com]

- 11. 4-(羧甲基)苯基硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]

4-Carboxyphenylboronic acid pinacol ester molecular weight and formula

For researchers, scientists, and professionals in drug development, 4-Carboxyphenylboronic acid pinacol ester is a valuable bifunctional molecule. Its structure incorporates a carboxylic acid and a boronic acid pinacol ester, making it a versatile building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. This guide provides an overview of its key properties, a synthesis protocol, and a logical workflow for its application.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and characterization.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₇BO₄ | [1][2][3] |

| Molecular Weight | 248.08 g/mol | [2][3][4][5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 228-231 °C | [2][4][6] |

| Solubility | Insoluble in water. Soluble in alcohols, ethers, and chlorinated methanes. | [4][6] |

| CAS Number | 180516-87-4 | [2][3] |

Synthesis and Application Workflow

The following diagram illustrates a generalized workflow from the synthesis of this compound to its application in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

Caption: A generalized workflow for the synthesis and application of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from 4-carboxyphenylboronic acid and pinacol. This method employs an esterification reaction, a fundamental transformation in organic chemistry.

Materials:

-

4-Carboxyphenylboronic acid

-

Pinacol

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethyl acetate, hexanes)

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 4-carboxyphenylboronic acid (1 equivalent), pinacol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Solvent Addition: Add a sufficient volume of toluene to the flask to allow for efficient stirring and azeotropic removal of water.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected and, if possible, by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Isolation and Characterization: Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum. The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The provided data and protocols serve as a starting point for its synthesis and application in the development of novel molecular entities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-カルボキシルフェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. CAS#:180516-87-4 | this compound | Chemsrc [chemsrc.com]

- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | C13H17BO4 | CID 2734621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Carboxyphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carboxyphenylboronic acid pinacol ester is a crucial building block in organic synthesis, particularly in the realm of pharmaceuticals and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1] Its utility, however, is intrinsically linked to its solubility in various solvent systems and its stability, especially against hydrolysis. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates qualitative information, data on analogous compounds, and detailed experimental protocols to empower researchers in handling and utilizing this versatile reagent effectively.

Physicochemical Properties

This compound, with the chemical formula C₁₃H₁₇BO₄, presents as a white to off-white crystalline solid.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇BO₄ | [2] |

| Molecular Weight | 248.08 g/mol | [2] |

| Appearance | White to off-white crystalline powder/solid | [1][3][4] |

| Melting Point | 228-231 °C (lit.) | [2][3][5] |

| pKa (Predicted) | 4.09 ± 0.10 | [5] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. The esterification of the boronic acid with pinacol generally enhances its solubility in organic solvents compared to the parent 4-Carboxyphenylboronic acid.[1]

Qualitative Solubility

General solubility descriptions for this compound are available from various chemical suppliers and databases. These are summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble / Sparingly Soluble | [1][3][5] |

| Alcohol | Soluble | [3] |

| Ether | Soluble | [3] |

| Chlorinated Methane | Soluble | [3] |

| DMSO | ≥ 100 mg/mL | [6] |

Studies on analogous compounds, such as phenylboronic acid pinacol ester, indicate good solubility in solvents like chloroform, 3-pentanone, and acetone, and lower solubility in hydrocarbons like methylcyclohexane.[7] For pinacol esters in general, the differences in solubility between various organic solvents can be minor.[7]

Experimental Protocol for Solubility Determination (Dynamic Method)

A robust method for determining the equilibrium solubility of boronic acid esters in various solvents is the dynamic method, which involves measuring the temperature at which a known concentration of the solute completely dissolves.[7][8][9]

Objective: To determine the solubility of this compound in a specific solvent as a function of temperature.

Materials:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

-

Luminance probe or turbidity sensor (visual observation can be a less precise alternative)

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired solvent to achieve a known mole fraction or concentration.

-

Add a small magnetic stir bar and seal the vial tightly to prevent evaporation.

-

-

Measurement:

-

Place the sealed vial in the temperature bath.

-

Begin stirring at a constant, vigorous rate.

-

Slowly increase the temperature of the bath (e.g., 0.2-0.5 °C/min).

-

Monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution. Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the ester in the same solvent.

-

Plot the solubility temperature (T) against the mole fraction (x) of the solute. The resulting curve represents the solubility of the compound in that solvent over a range of temperatures.

-

Caption: Workflow for Solubility Determination by the Dynamic Method.

Stability Profile

The primary stability concern for this compound, like other boronic acid pinacol esters, is its susceptibility to hydrolysis, which cleaves the ester bond to yield 4-carboxyphenylboronic acid and pinacol.[10][11] This reaction is often catalyzed by the presence of water and can be influenced by pH. Generally, the pinacol ester is more stable than the free boronic acid, which can dehydrate to form cyclic boroxine anhydrides.[1]

Hydrolytic Stability

The hydrolysis reaction is a reversible equilibrium, as depicted below.

Caption: Reversible Hydrolysis of this compound.

Storage and Handling

To ensure the integrity of this compound, it should be stored under anhydrous conditions in a tightly sealed container, protected from moisture and light.[1] Storage at refrigerated temperatures (+4°C) in a dry environment is recommended.[5] When handling, exposure to atmospheric moisture should be minimized.

Experimental Protocol for Stability Assessment (HPLC Method)

The stability of this compound can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) by quantifying the decrease of the ester peak area and the corresponding increase of the boronic acid peak area over time.

Objective: To assess the hydrolytic stability of this compound under specific pH and temperature conditions.

Materials:

-

This compound

-

4-Carboxyphenylboronic acid (as a reference standard)

-

HPLC-grade acetonitrile (ACN) and water

-

Buffers of desired pH (e.g., phosphate buffer for pH 7.4)

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., Waters XTerra MS C18, which is known to minimize on-column hydrolysis)[12]

-

Thermostatted autosampler and column compartment

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a non-aqueous, aprotic solvent like acetonitrile.

-

At time t=0, dilute an aliquot of the stock solution into the aqueous buffer of the desired pH to a known concentration. This is the stability study sample.

-

Incubate the sample at a controlled temperature.

-

-

HPLC Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of the stability study sample into the HPLC system.

-

Suggested HPLC Conditions (to be optimized):

-

Column: Waters XTerra MS C18, 4.6 x 50 mm[12]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a higher aqueous percentage (e.g., 80% A) and ramp to a higher organic percentage (e.g., 80% B) to elute both the polar boronic acid and the less polar pinacol ester.

-

Flow Rate: 1.0 - 1.2 mL/min[12]

-

Column Temperature: 35 °C[12]

-

Detection: UV at an appropriate wavelength (e.g., 220 nm)[12]

-

Injection Volume: 2-5 µL

-

-

-

Data Analysis:

-

Integrate the peak areas for both the this compound and the resulting 4-carboxyphenylboronic acid.

-

Calculate the percentage of the remaining pinacol ester at each time point relative to the initial amount at t=0.

-

Plot the percentage of the remaining ester against time to determine the degradation kinetics and calculate the half-life (t₁/₂) under the tested conditions.

-

Caption: Workflow for Monitoring Hydrolytic Stability using HPLC.

Conclusion

This compound is a valuable synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. While it exhibits enhanced stability and solubility in organic solvents compared to its parent boronic acid, it is prone to hydrolysis in aqueous media, a factor that must be carefully managed in both storage and reaction conditions. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to confidently determine the optimal conditions for their specific applications, thereby mitigating potential issues related to poor solubility or degradation and ensuring the successful outcome of their synthetic endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Carboxylphenylboronic acid pinacol ester 97 180516-87-4 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 4-Carboxylphenylboronic acid pinacol ester | 180516-87-4 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Storage and Handling of 4-Carboxyphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential storage and handling conditions for 4-Carboxyphenylboronic acid pinacol ester. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Compound Profile

This compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a white to off-white crystalline solid.[1] It is a key reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds for the synthesis of biaryls found in many pharmaceuticals and advanced materials.[1] The pinacol ester functional group enhances the stability of the boronic acid, making it more suitable for storage and various synthetic applications compared to its parent boronic acid.[1]

Chemical Structure:

| Property | Value | Source |

| CAS Number | 180516-87-4 | |

| Molecular Formula | C13H17BO4 | |

| Molecular Weight | 248.08 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 228-231 °C (lit.) | [2] |

| Solubility | Sparingly soluble in water | [1][3] |

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound. The primary degradation pathway for boronic esters is hydrolysis back to the corresponding boronic acid and pinacol.[4]

Recommended Storage Conditions

The following table summarizes the recommended storage conditions to ensure the long-term stability of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, opaque container. | To protect from moisture and light. |

| Location | Cool, dry, and well-ventilated area. | To maintain a stable storage environment. |

Incompatibilities

To prevent hazardous reactions and decomposition, avoid storing this compound with the following:

-

Strong oxidizing agents: Can lead to vigorous and potentially explosive reactions.

-

Strong acids and bases: Can catalyze the hydrolysis of the pinacol ester.

-

Water/Moisture: Promotes the hydrolysis of the boronic ester to the boronic acid.

Handling Procedures

Due to its sensitivity to moisture, this compound should be handled as an air-sensitive reagent. The following procedures are recommended to minimize exposure to atmospheric moisture.

General Handling Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment when handling this compound:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

Experimental Protocol: Example of a Suzuki-Miyaura Coupling Reaction

This section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is for illustrative purposes and may require optimization based on the specific substrates and desired outcome.

Materials

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol)

-

Base (e.g., K2CO3, 2.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene, 10 mL)

-

Degassed water (2 mL)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure

The following diagram outlines the key steps in the experimental procedure.

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Steps:

-

Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) under a counterflow of argon.

-

Inerting: Seal the flask and evacuate and backfill with argon three times.

-

Solvent Addition: Add the anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Catalyst Addition: Add the palladium catalyst (0.02 mmol) to the reaction mixture under a positive pressure of argon.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

For more detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundation for the safe and effective use of this compound. By understanding and implementing these storage and handling procedures, researchers can ensure the quality of their starting materials and contribute to the success and safety of their chemical research.

References

- 1. guidechem.com [guidechem.com]

- 2. 4-Carboxylphenylboronic acid pinacol ester | 180516-87-4 [chemicalbook.com]

- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Carboxyphenylboronic Acid Pinacol Ester: A Versatile Reagent for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Carboxyphenylboronic acid pinacol ester, a key building block in modern organic chemistry and medicinal chemistry. This document details its commercial availability, physicochemical properties, and significant applications, with a focus on its role in the synthesis of bioactive molecules.

Introduction

This compound, also known by its systematic name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a bifunctional organic compound. It features a carboxylic acid group and a boronic acid pinacol ester group attached to a benzene ring. This unique structure makes it an invaluable reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling compared to free boronic acids, and versatility have led to its widespread use in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]

Commercial Availability and Physicochemical Properties

A multitude of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes key quantitative data for this compound, compiled from various commercial sources.

| Property | Value | References |

| CAS Number | 180516-87-4 | [2][3] |

| Molecular Formula | C₁₃H₁₇BO₄ | [3] |

| Molecular Weight | 248.08 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥97% | [3] |

| Melting Point | 228-231 °C (lit.) | |

| Solubility | Soluble in organic solvents such as methanol, ether, and chlorinated methane; slightly soluble in water. |

Key Applications in Research and Development

The utility of this compound spans several areas of chemical and biological research. Its ability to serve as a versatile building block is central to its importance.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenylboronic acid ester and an organic halide or triflate. The presence of the carboxylic acid group on the molecule provides a handle for further functionalization, making it a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction involving a generic aryl halide and this compound.

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry.[5] They are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue. The carboxylic acid functionality of this compound allows for its incorporation into larger molecules, such as peptides or other scaffolds, to create targeted enzyme inhibitors.

A key area of interest is the development of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Aryl boronic acids can be incorporated into PROTAC design as part of the ligand that binds to the target protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC, a process in which a derivative of this compound could serve as a component of the target protein ligand.

The catalytic cycle of PROTAC-mediated protein degradation.

Materials Science

In materials science, this compound is utilized in the synthesis of functional polymers and dyes. The rigid phenylboronic acid core can be incorporated into polymer backbones to create materials with specific thermal or optical properties. The carboxylic acid group can be used to attach these materials to surfaces or to other molecules.

Illustrative Experimental Protocol: Synthesis of a Bioactive Derivative

This section provides a representative, detailed methodology for the synthesis of a hypothetical bioactive compound using this compound as a key starting material. This protocol is based on common synthetic transformations found in the medicinal chemistry literature.

Objective: To synthesize an amide-coupled biaryl compound with potential enzyme inhibitory activity.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoaniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

An amine (e.g., benzylamine)

-

Dichloromethane (DCM)

-

Toluene

-

Ethanol

-

Water

-

Magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Hexanes

Procedure:

Step 1: Suzuki-Miyaura Coupling

-

To a round-bottom flask, add this compound (1.0 eq), 4-bromoaniline (1.1 eq), and sodium carbonate (2.5 eq).

-

Add a 3:1 mixture of toluene and water.

-

Degas the mixture by bubbling with nitrogen for 15 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the biaryl carboxylic acid.

Step 2: Amide Coupling

-

Dissolve the biaryl carboxylic acid (1.0 eq) in dichloromethane.

-

Add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 15 minutes at room temperature.

-

Add benzylamine (1.1 eq) and continue stirring at room temperature for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final amide-coupled biaryl compound.

Characterization:

The structure and purity of the final compound would be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

High-Resolution Mass Spectrometry (HRMS)

-

High-Performance Liquid Chromatography (HPLC)

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical research. Its commercial availability and stable nature, combined with its reactivity in powerful transformations like the Suzuki-Miyaura coupling, make it an essential tool for the synthesis of a wide array of complex molecules. Its application in drug discovery, particularly in the development of enzyme inhibitors and novel therapeutic modalities like PROTACs, highlights its significance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational understanding of its properties and applications, empowering professionals to effectively utilize this key building block in their research and development endeavors.

References

Technical Guide: Safety and Handling of 4-Carboxyphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safety, handling, and toxicological profile of 4-Carboxyphenylboronic acid pinacol ester, a key reagent in synthetic chemistry. The information is compiled from Safety Data Sheets (SDS) and technical resources to ensure safe laboratory practices.

Compound Identification

This compound is an organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of complex molecules for drug discovery and materials science.[1] Its pinacol ester group enhances stability compared to the free boronic acid, making it easier to store and handle.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 4-Carboxybenzeneboronic acid pinacol ester[2][3][4] |

| CAS Number | 180516-87-4[1][3][4] |

| Molecular Formula | C₁₃H₁₇BO₄[1][3] |

| Molecular Weight | 248.08 g/mol [3] |

Hazard Identification and Classification

This compound is classified as an irritant. Adherence to GHS guidelines is essential for safe handling. The primary hazards are associated with direct contact and inhalation of its dust.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2][5][6] |

| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[1][2][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][5][6] |

| GHS Label Elements | ||

| Pictogram |

| |

| Signal Word | Warning [1][2][5][6] |

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize risk. This includes using appropriate personal protective equipment (PPE) and ensuring the compound is stored away from incompatible materials.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3] Lab coat or other suitable protective clothing.[4] |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved N95 dust mask or higher.[3] |

Storage and Incompatibility

| Parameter | Recommendation |

| Storage Conditions | Keep in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[1] Some suppliers recommend room temperature, while others suggest refrigeration (+4°C).[7] Store locked up.[1][5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1][4][8] |

graph ChemicalIncompatibility { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=Mrecord, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335", arrowhead=normal, penwidth=2];substance [label="{4-Carboxyphenylboronic\lacid pinacol ester}", fillcolor="#F1F3F4", shape=octagon];

oxidizers [label="Strong Oxidizing\lAgents", fillcolor="#FBBC05"]; acids [label="Strong Acids", fillcolor="#FBBC05"]; bases [label="Strong Bases", fillcolor="#FBBC05"];

substance -> oxidizers [label=" Incompatible"]; substance -> acids [label=" Incompatible"]; substance -> bases [label=" Incompatible"]; }

Caption: Chemical incompatibility diagram.

Emergency Procedures

Rapid and correct response to exposure or spills is crucial. The following workflows outline the necessary steps.

First Aid Measures

Immediate action is required in case of accidental exposure.

Caption: First aid workflow for exposure.

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[1][5][9] If breathing is difficult, provide oxygen.[10]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][5][9] Remove and launder contaminated clothing before reuse.[1][9] If irritation occurs, seek medical advice.[1][9]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes.[1][8][9] If present, remove contact lenses and continue rinsing.[1][8][9] If eye irritation persists, get medical attention.[1][9]

-

Ingestion : Rinse mouth with water. Do not induce vomiting.[11] Seek medical attention if you feel unwell.[5]

Accidental Release Measures

For a minor spill of this solid material, follow this procedure:

Caption: Minor spill response workflow.

Physicochemical Data

The physical and chemical properties of a compound are fundamental to its safe handling and use in experimental design.

| Property | Value |

| Appearance | White to off-white crystalline powder[1][4][7] |

| Odor | Odorless or faint characteristic scent[1] |

| Melting Point | 228-231 °C (lit.)[3][4][12] |

| Boiling Point | 379.7 ± 25.0 °C (Predicted)[4][7] |

| Flash Point | 183.4 °C (Predicted)[4][7]; "Not applicable" reported by some suppliers[3] |

| Water Solubility | Insoluble / Sparingly soluble[4][7] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted)[4][7] |

| pKa | 4.09 ± 0.10 (Predicted)[4] |

Toxicological Profile

The toxicological information for this compound is limited, with the primary known effects being irritation.[1]

-

Acute Toxicity : Detailed data is limited. Some aggregated GHS information suggests potential for harm if swallowed, inhaled, or in contact with skin, though this is not consistently reported.[2]

-

Skin Corrosion/Irritation : Classified as causing skin irritation (Category 2).[1][2]

-

Serious Eye Damage/Irritation : Classified as causing serious eye irritation (Category 2).[1][2]

-

Respiratory Sensitization : May cause respiratory tract irritation.[1][12]

-

Carcinogenicity & Mutagenicity : No data is available to classify this compound as a carcinogen or mutagen.[1] It is not listed by IARC or EPA as a carcinogen.[1]

Appendix: Representative Experimental Protocols

The hazard classifications (e.g., "Skin Irritation, Category 2") are determined by standardized toxicological tests. While the specific study reports for this compound are not public, the methodologies are based on established OECD guidelines.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates a substance's potential to cause skin irritation or corrosion.[13]

-

Principle : A single dose of the test substance (0.5 g for a solid) is applied to a small area of skin (approx. 6 cm²) on a test animal, typically an albino rabbit.[14] Untreated skin serves as a control.[14][15]

-

Procedure :

-

The hair is removed from the application site on the animal's back.[16]

-

The solid substance is moistened, typically with water, to ensure good skin contact and applied to the skin under a semi-occlusive patch.[15]

-

The exposure period is 4 hours, after which the patch and residual substance are removed.[14]

-

-

Observation : The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.[13] Observations can continue for up to 14 days to assess the reversibility of the effects.[14]

-

Classification : The severity and reversibility of the observed skin reactions determine the classification, ranging from non-irritant to corrosive.[16]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test assesses the potential of a substance to cause irritation or damage to the eye.[17]

-

Principle : A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[18][19] The other eye remains untreated and serves as a control.[18][19]

-

Procedure :

-

Healthy, young adult rabbits with no pre-existing eye defects are selected.[20][21]

-

The test substance is gently placed in the lower conjunctival sac. The eyelids are held together for about one second to prevent loss of the material.[20]

-

The eye is not washed out for at least 24 hours unless immediate corrosive effects are noted.[20]

-

-

Observation : The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[18][19] The observation period can extend up to 21 days to evaluate the reversibility of any damage.[17][21]

-

Classification : The substance is classified based on the severity and persistence of ocular lesions.[17] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[18]

References

- 1. Page loading... [guidechem.com]

- 2. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | C13H17BO4 | CID 2734621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-羧基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. chembk.com [chembk.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 4-(カルボキシメチル)フェニルボロン酸ピナコールエステル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. CAS#:180516-87-4 | this compound | Chemsrc [chemsrc.com]

- 13. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 14. oecd.org [oecd.org]

- 15. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 16. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. oecd.org [oecd.org]

- 19. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Spectral data (NMR, IR) of 4-Carboxyphenylboronic acid pinacol ester

An In-depth Technical Guide to the Spectral Data of 4-Carboxyphenylboronic acid pinacol ester

This guide provides a comprehensive overview of the spectral data for this compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile organoboron compound. The information presented includes detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid.[1][2] The molecule consists of a benzoic acid moiety substituted at the para position with a pinacol boronic ester group.[1] This structure makes it a valuable reagent in various organic reactions, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3]

Spectral Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy, providing a clear reference for the characterization of this compound.

¹H NMR (Proton NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 12.09 | Singlet | 1H | N/A | Carboxylic Acid (-H ) |

| 8.00 | Doublet | 2H | 8.4 Hz | Aromatic Protons (ortho to -COOH) |

| 7.85 | Doublet | 2H | 8.4 Hz | Aromatic Protons (ortho to -B(pin)) |

| 1.35 | Singlet | 12H | N/A | Pinacol Methyl Protons (-C(CH₃ )₄) |

Solvent: DMSO-d₆. Data is interpreted from the spectrum provided in the supporting information of Green Chem., 2021, 23, 8530.[1]

¹³C NMR (Carbon NMR) Data

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | Carboxylic Acid Carbon (C OOH) |

| 134.7 | Aromatic Carbons (C H) |

| 132.8 | Aromatic Carbon (C -COOH) |

| 128.9 | Aromatic Carbons (C H) |

| 84.0 | Pinacol Quaternary Carbons (-C (CH₃)₂) |

| 24.5 | Pinacol Methyl Carbons (-C(C H₃)₄) |

Solvent: DMSO-d₆. The signal for the carbon atom attached to boron is often broadened or not observed due to quadrupolar relaxation. Data is interpreted from the spectrum provided in the supporting information of Green Chem., 2021, 23, 8530.[1]

IR (Infrared) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3300-2500 | Broad | O-H stretch (from Carboxylic Acid, H-bonded) |

| 2978, 2933 | Medium | C-H stretch (Aliphatic, from pinacol methyl groups) |

| 1724 | Strong | C=O stretch (from Carboxylic Acid) |

| 1605, 1570 | Medium | C=C stretch (Aromatic ring) |

| ~1320-1210 | Medium | C-O stretch (from Carboxylic Acid) |

| ~1100-1000 | Medium | B-O stretch (from Boronic Ester) |

Data obtained from neat/pure samples.[7]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis Protocol: Esterification Method

A common and direct method for synthesizing the title compound is through the esterification of 4-Carboxyphenylboronic acid with pinacol.[3]

-

Reactant Preparation: 4-Carboxyphenylboronic acid (10.0 g, 60.3 mmol) is suspended in 100 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap.

-

Addition of Pinacol: Pinacol (7.1 g, 60.3 mmol) is added to the suspension.

-

Reaction: The mixture is heated to reflux. The reaction becomes homogeneous as it heats.

-

Water Removal: The reaction is refluxed for approximately 2 hours, with the water generated during the esterification being collected in the Dean-Stark trap to drive the reaction to completion.

-

Crystallization and Isolation: After 2 hours, the reaction is allowed to cool and stand overnight. White, needle-like crystals of the product form.

-

Purification: The crystals are collected by filtration, rinsed with cold toluene, and then dried under vacuum to yield pure this compound.

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the dried this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard, with its proton and carbon signals set to 0.00 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are used to obtain the spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded by collecting a number of scans (e.g., 16 or 32) over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and subtracted from the sample spectrum.

Visualized Experimental Workflow

The following diagram illustrates the logical flow from synthesis to characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

- 1. rsc.org [rsc.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-羧基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | 180516-87-4 | TCI EUROPE N.V. [tcichemicals.com]

The Indispensable Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the efficient construction of complex molecular architectures is a cornerstone of innovation, particularly within the pharmaceutical and materials science sectors. Among the vast arsenal of synthetic tools, boronic acid pinacol esters have emerged as exceptionally versatile and powerful building blocks. Their remarkable stability, coupled with their broad reactivity in cross-coupling reactions, has established them as indispensable reagents for the creation of novel compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of boronic acid pinacol esters, with a particular focus on their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

The Stability Advantage: Why Pinacol Esters?

Boronic acids, while highly useful, are often susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines. This instability can result in inconsistent reactivity and a shorter shelf life. The conversion of boronic acids to their pinacol esters significantly mitigates these issues. The pinacol group forms a cyclic ester with the boronic acid, sterically shielding the boron atom and rendering the molecule more robust and less prone to degradation.[1][2] This enhanced stability translates to several practical advantages:

-

Enhanced Shelf Life: Pinacol esters can be stored for extended periods without significant decomposition.[2]

-

Ease of Handling: They are generally less sensitive to air and moisture, simplifying weighing and handling procedures.[2]

-

Improved Purification: Their stability allows for purification by standard chromatographic techniques.[1]

-

Consistent Reactivity: The well-defined nature of pinacol esters leads to more reproducible reaction outcomes.[1]

Synthesis of Boronic Acid Pinacol Esters

Several methodologies exist for the synthesis of boronic acid pinacol esters, with the choice of method often depending on the nature of the starting material and the desired substitution pattern.

One of the most common and widely applicable methods is the Miyaura borylation , which involves the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with organic halides or triflates.[3][4] This reaction is highly tolerant of a wide range of functional groups and provides a direct route to aryl-, heteroaryl-, and vinyl-boronic acid pinacol esters.[4]

Another versatile approach is the reaction of Grignard reagents with pinacolborane (HBpin) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[5] This method is particularly useful for the synthesis of alkyl- and aryl-boronic acid pinacol esters from the corresponding halides.

More recently, methods for the direct C-H borylation of aromatic and heteroaromatic compounds have gained prominence, offering a more atom-economical approach to these valuable intermediates. Additionally, the conversion of arylamines to arylboronates via Sandmeyer-type reactions has been developed.[3][6]

Experimental Protocol: Synthesis of an Arylboronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes a general procedure for the synthesis of an arylboronic acid pinacol ester from an aryl bromide.

Reagents and Materials:

-

Aryl bromide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl bromide, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired arylboronic acid pinacol ester.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its pinacol ester) and an organic halide or triflate, forming a new carbon-carbon bond.[7] This reaction has become one of the most important and widely used methods for the synthesis of biaryls, conjugated dienes, and styrenes, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[8]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Arylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid pinacol ester with an aryl bromide.

Reagents and Materials:

-

Arylboronic acid pinacol ester (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02-0.05 equiv)

-

Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], or Cesium carbonate [Cs₂CO₃], 2.0-3.0 equiv)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

-

In a reaction vessel, combine the arylboronic acid pinacol ester, aryl bromide, palladium catalyst, and base.

-

Add the solvent system to the vessel.

-

Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Quantitative Data in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the coupling partners. The following tables summarize representative data for the coupling of various aryl halides with boronic acid pinacol esters.

| Aryl Halide | Boronic Acid Pinacol Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 80 | 12 | 95 |

| 2-Chloropyridine | Heptylboronic acid pinacol ester | Pd₂(dba)₃ (1) / FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 74[11] |

| 4-Iodoanisole | Phenylboronic acid pinacol ester | Pd-PEPPSI-IPr (2) | KOt-Bu | Toluene | 70 | 12 | 92[12] |

| Aryl Triflate | Tetrahydropyridine-2-boronic acid pinacol ester | (Ph₃P)₂PdCl₂ (5) | Na₂CO₃ | THF/H₂O | 80 | 12 | 82[13] |

Table 1: Representative yields for Suzuki-Miyaura coupling reactions.

| Substrate | Product | Yield (%) | Reference |

| 2,6-Dichloropyridine | 2-Chloro-6-heptylpyridine | 74 | [11] |

| 4-Chlorotoluene | 4-Methylbiphenyl | High | [14] |

| 4-Bromoanisole | 4-Methoxybiphenyl | 95 | [15] |

Table 2: Examples of Suzuki-Miyaura coupling with various substrates.

Applications in Drug Discovery and Development

The versatility and functional group tolerance of the Suzuki-Miyaura coupling, facilitated by the stability of boronic acid pinacol esters, have made it an invaluable tool in the synthesis of pharmaceuticals.[8][16][17] Many blockbuster drugs and clinical candidates are synthesized using this methodology. The ability to couple complex fragments late in a synthetic sequence is particularly advantageous in medicinal chemistry, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[18]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ftp.orgsyn.org [ftp.orgsyn.org]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. google.com [google.com]

- 11. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Using 4-Carboxyphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction